Adrafinil
Description
Historical Context of Discovery and Early Preclinical Investigations
The journey of Adrafinil from its synthesis to its characterization as a eugeroic agent involved several key stages of research.
This compound, with the chemical name 2-(diphenylmethyl)sulfinyl-N-hydroxyacetamide, was first synthesized in 1974 by chemists at the French pharmaceutical company Laboratoires Lafon. wikipedia.orgnooflex.comgreendoor.orgnih.gov It belongs to the class of benzhydryl sulfinyl compounds. ncats.iomzcloud.org The development of this compound, also known by the codename CRL 40028, was part of a broader effort to screen various chemical compounds for potential therapeutic effects. wikipedia.orgbionity.comselleckchem.com
Although initially screened for analgesic properties, pharmacological studies in animals revealed that this compound possessed psychostimulant-like effects. wikipedia.orggreendoor.org Early preclinical investigations in various animal models, including mice and canines, demonstrated that this compound administration led to a significant, dose-dependent increase in locomotor activity and wakefulness. wikipedia.orgnih.govresearchgate.netnih.gov Notably, these effects were observed without the stereotypical behaviors often associated with traditional stimulants. researchgate.netnih.gov For instance, studies in aged canines showed that this compound increased nocturnal activity, making it comparable to diurnal activity levels, and this stimulating effect could persist for approximately 36 hours after administration. researchgate.net Further research in dogs indicated that this compound enhanced discrimination learning, which was potentially linked to increased motivation. nih.gov
| Animal Model | Observed Effects | Reference |
|---|---|---|
| Mice | Increased locomotor activity | nih.gov |
| Aged Canines | Increased nocturnal activity, enhanced discrimination learning, increased locomotor activity without stereotypical behavior | researchgate.netnih.gov |
The distinct pharmacological profile of this compound, characterized by its ability to promote wakefulness and alertness, led to its classification as a eugeroic, or wakefulness-promoting agent. aging-matters.combraintropic.com This class of drugs is utilized in the treatment of sleep disorders such as narcolepsy and excessive daytime sleepiness. aging-matters.com The term "eugeroic" signifies the ability to induce a state of wakefulness that is qualitatively different from that produced by classic psychostimulants like amphetamines. Eugeroics are noted for having a lower incidence of the typical side effects associated with traditional stimulants. aging-matters.com this compound was subsequently investigated in humans for its potential to treat narcolepsy, with the first human tests occurring in 1977–1978. wikipedia.org It was eventually marketed in France for improving alertness, attention, and wakefulness, particularly in the elderly. wikipedia.orgnooflex.com
This compound as a Prodrug Concept in Neuropharmacology
A pivotal aspect of this compound research is its function as a prodrug, a concept that has significant implications for its pharmacological activity.
Research has firmly established that this compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form. patsnap.compsychiatryonline.orgpsychiatryonline.orggreendoor.org The primary metabolic pathway for this compound involves its conversion in the liver to the pharmacologically active compound, Modafinil (B37608). patsnap.compsychiatryonline.orgpsychiatryonline.orgnih.gov This metabolic conversion is a key determinant of this compound's onset and duration of action, as it takes time for Modafinil to accumulate to active concentrations in the bloodstream, with effects typically becoming apparent within 45 to 60 minutes after oral administration on an empty stomach. wikipedia.orgaging-matters.comdrugbank.com In addition to Modafinil, the metabolism of this compound also produces other metabolites such as modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056). wikipedia.org
| Compound | Role | Reference |
|---|---|---|
| This compound | Prodrug (inactive precursor) | patsnap.compsychiatryonline.orgpsychiatryonline.org |
| Modafinil | Active metabolite | patsnap.compsychiatryonline.orgpsychiatryonline.org |
| Modafinil acid (CRL-40467) | Metabolite | wikipedia.org |
| Modafinil sulfone (CRL-41056) | Metabolite | wikipedia.org |
The pharmacological and behavioral effects observed following the administration of this compound are primarily attributed to its active metabolite, Modafinil. wikipedia.orgpatsnap.comdrugbank.com The discovery of Modafinil in 1976, two years after this compound, was a significant milestone. wikipedia.org Animal studies suggested that Modafinil was more potent than this compound, which led to its selection for further clinical development. wikipedia.org The mechanisms through which Modafinil exerts its wakefulness-promoting effects are complex and not fully elucidated. However, research suggests that it modulates several neurotransmitter systems. It has been shown to act as a weak, atypical dopamine (B1211576) transporter (DAT) blocker, leading to an increase in extracellular dopamine. wikipedia.orgpatsnap.comnih.gov Additionally, Modafinil is thought to influence the orexin (B13118510) (hypocretin) system, which plays a crucial role in regulating arousal and wakefulness. braintropic.compatsnap.compsychscenehub.com It may also impact the levels of other neurotransmitters such as norepinephrine (B1679862), serotonin (B10506), glutamate (B1630785), and GABA. patsnap.compsychiatryonline.orgdrugbank.com The very similar pharmacological effects of this compound and Modafinil are a direct consequence of this compound's conversion to Modafinil in the body. wikipedia.orgresearchgate.net
Identification of Additional Metabolites: CRL 40476, Modafinil Acid (CRL-40467), and Modafinil Sulfone (CRL-41056)
Further investigation into the metabolic fate of this compound has led to the characterization of additional compounds. While CRL 40476 is a designation for the active metabolite modafinil, two other significant, inactive metabolites have been identified: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056). wikipedia.orgwikipedia.org
Modafinil (CRL-40476): It is important to clarify that CRL-40476 is a code used to refer to modafinil, the principal active metabolite of this compound. drugfuture.comaxonmedchem.com this compound is metabolized in the liver to produce modafinil, which is responsible for the wakefulness-promoting effects associated with the parent compound. nih.govncats.io
Modafinil Acid (CRL-40467): This compound is one of the two major, pharmacologically inactive metabolites of modafinil found in plasma. It is formed through the metabolic modification of modafinil. wikipedia.org
Modafinil Sulfone (CRL-41056): The other major inactive circulating metabolite is modafinil sulfone. wikipedia.org This metabolite is also produced from the metabolism of modafinil. wikipedia.org While considered inactive in terms of promoting wakefulness, some research suggests that modafinil sulfone may possess anticonvulsant properties. wikipedia.org
The table below summarizes the key identification details for these metabolites of this compound.
| Compound Name | Code Name | CAS Number | Molecular Formula | Molar Mass |
| Modafinil | CRL-40476 | 68693-11-8 | C₁₅H₁₅NO₂S | 273.35 g/mol |
| Modafinil Acid | CRL-40467 | Not available | C₁₅H₁₄O₃S | 274.33 g/mol |
| Modafinil Sulfone | CRL-41056 | 118779-53-6 | C₁₅H₁₅NO₃S | 289.35 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
827603-96-3 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[(S)-benzhydrylsulfinyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m0/s1 |
InChI Key |
CGNMLOKEMNBUAI-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
Appearance |
Solid powder |
Other CAS No. |
63547-13-7 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
adrafinil adrafinyl benzhydrylsulfinylacetohydroxamic acid CRL 40028 CRL-40028 Olmifon |
Origin of Product |
United States |
Preclinical Pharmacokinetics and Metabolism Research of Adrafinil and Its Active Metabolite Modafinil
Biotransformation Pathways in Non-Human Systems
Adrafinil is primarily metabolized in the liver to modafinil (B37608) wikipedia.orgnootropicology.com. This biotransformation involves two main enzymatic reactions: the reduction of the sulfoxide (B87167) group to a sulfide (B99878) group and the hydrolysis of the amide bond nootropicology.com. In addition to modafinil, this compound also produces modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056) as further metabolites wikipedia.org. Modafinil itself is primarily eliminated via metabolism, mainly in the liver, with less than 10% of the dose excreted as unchanged drug in the urine nih.govwikipedia.org. The major circulating metabolites of modafinil in preclinical models are modafinil acid and modafinil sulfone, neither of which appears to contribute to the central nervous system (CNS)-activating properties of modafinil fda.gov.
Factors Influencing Metabolic Conversion (e.g., Cytochrome P450 Enzymes, specifically CYP3A4)
The metabolic conversion of this compound to modafinil predominantly occurs in the liver nootropicology.com. Modafinil, the active metabolite, undergoes extensive hepatic metabolism through multiple pathways, including those mediated by cytochrome P450 (CYP) enzymes nih.govpsychiatryonline.orgnih.govnih.gov. Notably, CYP3A4 is a significant enzyme involved in modafinil's metabolism nih.govnih.govnih.gov. CYP3A4 is a crucial enzyme in drug metabolism, primarily located in the liver and small intestine, responsible for metabolizing a substantial portion of clinically used drugs wikipedia.orgmedsafe.govt.nz.
Studies have shown that modafinil can induce the in vitro expression of CYP1A2, CYP3A4, and CYP2B6, and may inhibit CYP2C9 and CYP2C19 wikipedia.org. Clinical studies examining potential drug interactions have indicated that modafinil can induce CYP3A4 activity, particularly in the gastrointestinal system, leading to decreased systemic exposure of CYP3A4 substrates nih.govnih.gov. This suggests that chronic administration of modafinil can increase the elimination of substrates of CYP3A4 fda.gov.
Time-Course of Active Metabolite Accumulation in Research Models
As a prodrug, this compound requires time for its active metabolite, modafinil, to accumulate to pharmacologically active levels in the bloodstream wikipedia.orgdrugbank.comnewdrugapprovals.org. Typically, the effects of this compound become apparent within 45 to 60 minutes when administered orally on an empty stomach wikipedia.orgdrugbank.com. In contrast, modafinil, when administered directly, reaches maximum plasma concentrations within 2 to 4 hours, and pharmacokinetic steady state is achieved within 2 to 4 days nih.gov.
Molecular and Cellular Mechanisms of Action: Preclinical Investigations
Receptor Binding Profiles and Target Engagement Studies
The investigation of adrafinil's and modafinil's receptor binding profiles has revealed key interactions with monoamine transporters, particularly the dopamine (B1211576) transporter.
Novel Interactions with Androgen Receptors (AR)
Detailed preclinical research findings specifically investigating this compound's direct interaction with Androgen Receptors (ARs), including specific ligand-receptor dynamics (e.g., π-π stacking and electrostatic interactions) and its influence on AR-mediated pathways, are not extensively documented in the provided scientific literature. While some general product descriptions mention "this compound demonstrates intriguing interactions with androgen receptors (AR) due to its distinctive molecular architecture" and its "ability to engage in π-π stacking and electrostatic interactions enhances its binding specificity," these statements lack the detailed research findings, experimental data, and citations from preclinical investigations that are required for a comprehensive scientific discussion scbt.com. One study explored modafinil's effect on testosterone-induced spatial learning alterations, suggesting an indirect relationship with AR-mediated pathways rather than direct AR binding researchgate.net. Therefore, a thorough and scientifically accurate discussion of this compound's direct novel interactions with Androgen Receptors, including ligand-receptor dynamics and influence on AR-mediated pathways, cannot be provided based on the available search results.
Neurophysiological and Behavioral Effects in Preclinical Animal Models
Effects on Locomotor Activity and Arousal
Preclinical investigations have consistently demonstrated that adrafinil influences locomotor activity and arousal in a dose-dependent manner across various animal species, including mice and canines.
Dose-Dependent Increase in Motor Activity in Mice and Canines
In canine models, this compound has been shown to reliably increase locomotor activity in aged dogs, with effects observed at doses ranging from 20 to 40 mg/kg. This increase in activity was found to be dose-dependent, with a minimum effective dose of approximately 20 mg/kg required to produce a reliable effect. google.com Studies in aged canines demonstrated a significant increase in locomotor activity (p=0.0018), and this effect was both dose-dependent (p=0.0353) and time-dependent (p=0.0635), meaning higher doses led to greater increases in activity. google.com The increase in locomotion was evident in open-field tests and, to a lesser extent, in home cage settings. google.comresearchgate.netavma.orgnih.gov
In mice, this compound also elicits a significant dose-dependent increase in motor activity. neupsykey.comgwern.net Specifically, increased locomotor activity has been documented at doses between 64 and 256 mg/kg. nih.gov
The dose-dependent effects of this compound on locomotor activity in preclinical models are summarized in Table 1.
Table 1: this compound's Dose-Dependent Effects on Locomotor Activity in Preclinical Models
| Animal Model | Dose Range (mg/kg) | Observed Effect on Locomotor Activity |
| Canines | 20-40 | Reliable and dose-dependent increase google.com |
| Mice | 64-256 | Dose-dependent increase nih.gov |
Sustained Effects Over Prolonged Administration
The behavioral activating effects of this compound have been shown to be sustained even with prolonged administration. In studies involving canines, the increased locomotor activity persisted throughout the treatment period, with effectiveness not diminishing after more than a month of daily treatment. google.comresearchgate.netavma.orgresearchgate.netnih.gov For instance, one study demonstrated that the increase in activity produced by this compound in the open field persisted for the entire 33-day duration of the study. researchgate.net A single administration of this compound can also lead to long-lasting effects, with increased activity observed for up to 10 hours following treatment in dogs. google.comavma.orgscholaris.ca
Enhancement of Exploratory Behavior
This compound has been observed to enhance exploratory behavior in preclinical models. In aged canines, this compound increased activity in both novel environments (open field) and familiar environments (home cage), though the effect was considerably more pronounced in the novel setting. google.comresearchgate.netavma.orggoogleapis.com This differential effect suggests that this compound particularly enhances exploratory behavior when animals are introduced to new surroundings. google.comresearchgate.netgoogleapis.com Additionally, studies in dogs noted a transient increase in directed sniffing, further supporting its role in promoting exploratory activity. nih.govresearchgate.netnih.gov
Influence on Sleep-Wake Cycle Regulation
This compound's influence on the sleep-wake cycle is characterized by its wakefulness-promoting properties without disrupting the natural patterns of sleep.
Promotion of Wakefulness without Disrupting Sleep Phasic Activity
This compound is recognized for its ability to increase arousal and promote wakefulness without negatively impacting the phasic activity of sleep. scholaris.ca Unlike many traditional stimulants, it does not disrupt the normal sleep architecture. scholaris.ca Electroencephalographic (EEG) studies in aged canines administered this compound revealed a shift in brain wave patterns consistent with increased vigilance. These changes included a decrease in lower frequencies such as delta and theta activity, alongside an increase in higher frequencies like alpha and slow beta activity. scholaris.ca This EEG profile indicates an arousal-type state induced by this compound, with the activating effects sustained for approximately 4 hours post-administration. google.com Studies in cats also demonstrated that this compound administration led to a decrease in sleep and a corresponding increase in wakefulness. neupsykey.comgwern.net
Potential for Maintaining Normal Sleep-Wake Cycles
Preclinical studies suggest that this compound and its active metabolite, modafinil (B37608), can contribute to the maintenance of normal sleep-wake cycles. Modafinil has been shown to increase wakefulness by prolonging wake-bouts in larval zebrafish, with this effect being predominantly observed during the night (lights-off period) nih.gov. In aged canine models, compounds like this compound and modafinil, which are believed to enhance the noradrenergic system, may be beneficial in improving alertness and regulating sleep-wake cycles through increased daytime activity and exploration researchgate.net.
Research in a transgenic mouse model of Huntington's disease indicated that modafinil improved cognitive function and reduced apathy by actively managing sleep/wake cycles nih.gov. The combined administration of modafinil and alprazolam demonstrated a more pronounced beneficial effect in these mice nih.gov. This compound itself has been observed to increase activity in canines, signifying its role as a vigilance-promoting agent researchgate.netscholaris.caresearchgate.net. This increase in activity was found to be dependent on both dose and time, with higher doses yielding greater increases and longer intervals between drug administration and testing resulting in lower activity levels google.com. This compound enhanced locomotion in both open field and home cage environments, although the effect was less pronounced and more variable in the home cage researchgate.netgoogle.com.
Cognitive Enhancing Potential in Animal Models
This compound has demonstrated cognitive enhancing potential across various animal models, particularly in areas related to learning, motivation, and memory.
Studies in aged beagle dogs have consistently shown that this compound improves performance on discrimination learning tasks google.comgoogleapis.comnih.govnih.gov. Specifically, aged beagle dogs administered 20 mg/kg of this compound exhibited significant improvements in learning, characterized by a reduction in both errors and the number of trials required to achieve a predetermined criterion in size or intensity discrimination tasks researchgate.netnih.gov. Furthermore, three out of four behaviorally impaired aged dogs showed enhanced performance on an object recognition memory task following this compound treatment google.com. In one instance, a severely impaired dog displayed more rapid responding on a spatial memory task after this compound administration, suggesting an increase in central nervous system processing speed google.com. These improvements in learning may be partially attributed to an effect on motivation nih.gov.
Table 1: this compound's Impact on Discrimination Learning in Aged Beagle Dogs
| Cognitive Task | Effect of this compound (20 mg/kg) | Reference |
| Size/Intensity Discrimination | Significant improvement in learning (decreased errors and trials to criterion) | researchgate.netnih.gov |
| Object Recognition Memory | Improved performance in 3 out of 4 behaviorally impaired dogs | google.com |
| Spatial Memory (rapid responding) | Increased central nervous system processing speed in one severely impaired dog | google.com |
Evidence suggests that this compound can enhance performance motivation in animal models google.comgoogleapis.com. In discrimination learning and other tests of learning and memory, the motivation of dogs to respond is partly driven by the desire to obtain food rewards google.comgoogleapis.com. This compound has shown the capacity to increase animals' motivation to respond on behavioral tasks, particularly in cases where animals had previously ceased responding or exhibited inconsistent responses google.comgoogleapis.com. A notable example includes a dog that displayed significant response failures during pretraining and placebo conditions, but showed marked improvement in motivation when administered this compound googleapis.com. In a spatial memory task, one of two dogs that consistently failed to respond exhibited improved performance motivation under this compound, demonstrating a higher number of responses compared to the placebo condition google.comgoogleapis.com. However, the effectiveness in improving motivation can be variable among individual animals google.com.
The effects of this compound on working memory in animal models appear to be dose-dependent and can vary. In a study involving aged beagle dogs, treatment with 20 mg/kg of this compound led to a significant impairment in working memory, evidenced by an increase in errors over an 8-day test period researchgate.netresearchgate.net. This disruption of memory functions may be linked to increased noradrenergic transmission in the prefrontal cortex researchgate.net. Similarly, higher doses of this compound (exceeding 20 mg/kg) were found to impair memory performance in aged dogs on a spatial delayed nonmatch-to-position task, resulting in more errors compared to a placebo scholaris.ca.
Conversely, modafinil, the active metabolite of this compound, has shown cognitive enhancing effects on working memory in mice. Modafinil at a dose of 64 mg/kg was observed to enhance cognitive activities, including spatial working memory, whereas a lower dose of 32 mg/kg did not oup.com. A combination of 64 mg/kg modafinil with 1 mg/kg flecainide (B1672765) (a Cx30 inhibitor) significantly improved the alternation rate in a T-maze, an effect comparable to that produced by a higher dose of modafinil (128 mg/kg) alone oup.com.
Table 2: this compound and Modafinil's Effects on Working Memory in Animal Models
| Compound | Dose (mg/kg) | Animal Model | Working Memory Task | Effect | Reference |
| This compound | 20 | Aged Beagle Dogs | General Working Memory | Significant impairment (increased errors) | researchgate.netresearchgate.net |
| This compound | >20 | Aged Beagle Dogs | Spatial Delayed Nonmatch-to-Position | Impaired performance (more errors) | scholaris.ca |
| Modafinil | 64 | Mice | Spatial Working Memory (T-maze) | Enhanced cognitive activities | oup.com |
| Modafinil + Flecainide | 64 + 1 | Mice | Spatial Working Memory (T-maze) | Significant enhancement (increased alternation rate) | oup.com |
Electrophysiological (EEG) Studies in Animal Models
Electrophysiological studies, particularly those utilizing electroencephalography (EEG), provide insights into this compound's effects on cortical activity patterns in animal models. This compound has been shown to induce a long-lasting increase in high-frequency EEG activity recorded from cortical electrodes researchgate.netresearchgate.netnih.govsigmaaldrich.com. EEG serves as a physiological measure of this compound's impact on central nervous system function, with a particular focus on the cortex, as low-frequency EEG is associated with cognitive decline google.comscholaris.ca.
In studies conducted on beagle dogs (over 10 years of age) with implanted parietal lobe electrodes, this compound administration resulted in a decrease in slow waves, specifically in the delta and theta frequency bands, as well as a reduction in very fast beta activity google.com. Conversely, an increase in alpha activity was observed, along with a trend towards an increase in slow beta activity google.com. These activating effects of this compound were sustained for approximately 4 hours following drug administration google.com. The observed differences in EEG responses among individual animals were correlated with the frequency composition of their baseline EEG, with dogs initially exhibiting a predominance of lower frequencies showing a greater increase in alpha and beta activity google.com.
Table 3: this compound's Effects on Cortical EEG Activity in Beagle Dogs
| EEG Frequency Band | Effect of this compound | Reference |
| Delta | Decrease | google.com |
| Theta | Decrease | google.com |
| Alpha | Increase | google.com |
| Slow Beta | Trend towards increase | google.com |
| Very Fast Beta | Decrease | google.com |
Changes in Frequency Bands (e.g., decrease in delta/theta, increase in alpha/beta)
Preclinical investigations into the neurophysiological effects of this compound, particularly in aged animal models, have consistently demonstrated its capacity to modulate electroencephalographic (EEG) frequency bands, indicative of altered vigilance and central nervous system activity. Studies primarily conducted in aged beagle dogs (over 10 years of age) have provided detailed insights into these changes. wikipedia.orgbiochem-technologies.comwikipedia.org
Administration of this compound in these canine models was observed to induce an arousal-type state, characterized by significant alterations in brainwave patterns. Specifically, there was a notable increase in alpha and beta activity, alongside a concurrent decrease in delta and theta activity. wikipedia.orgbiochem-technologies.comwikipedia.org These changes are typically associated with enhanced alertness and reduced drowsiness. The activating effects of this compound were found to persist for approximately four hours following drug administration. wikipedia.orgbiochem-technologies.com
Further analysis revealed that the initial frequency composition of an animal's baseline EEG could influence the magnitude of this compound's effects. Dogs that exhibited a baseline EEG predominantly composed of lower frequencies (delta and theta) showed a more pronounced increase in alpha and beta activity after this compound treatment compared to those with higher baseline alpha and beta activity. wikipedia.orgwikipedia.org This suggests that this compound may have a more significant "reversal effect" on EEG patterns associated with aging, which often include an increase in low frequencies and a decrease in higher frequencies. wikipedia.orgbiochem-technologies.comwikipedia.org
This compound is known to be a prodrug that is primarily metabolized in vivo to modafinil, leading to very similar pharmacological effects. indiamart.com Research on modafinil, therefore, provides additional context. Modafinil has also been shown to produce EEG desynchronization, characterized by a reduction in delta power density and an increase in theta power density in a pharmacological EEG synchronization model in mice. cenmed.com However, other studies on modafinil in healthy elderly humans align with this compound's effects, reporting increases in alpha activity and decreases in delta and theta activity. newdrugapprovals.org The precise mechanisms underlying this compound's effects on EEG frequency bands are still under investigation, though its actions are believed to involve the modulation of various neurotransmitter systems, including glutamate (B1630785), GABA, histamine (B1213489), norepinephrine (B1679862), serotonin (B10506), and orexin (B13118510). guidetopharmacology.orgwikidata.orgeasychem.org
The following table summarizes the observed changes in EEG frequency bands in preclinical animal models following this compound administration:
Table 1: this compound's Effects on EEG Frequency Bands in Aged Canine Models
| EEG Frequency Band | Observed Change Post-Adrafinil | Reference |
| Delta (δ) | Decrease in activity | wikipedia.orgbiochem-technologies.comwikipedia.org |
| Theta (θ) | Decrease in activity | wikipedia.orgbiochem-technologies.comwikipedia.org |
| Alpha (α) | Increase in activity | wikipedia.orgbiochem-technologies.comwikipedia.org |
| Beta (β) | Increase in activity (slow beta) | wikipedia.orgbiochem-technologies.comwikipedia.org |
Table 2: General EEG Power Changes in Aged Canine Models
| EEG Parameter | Observed Change Post-Adrafinil | Reference |
| Total Power | Dramatically Increased (15-40x control) | biochem-technologies.com |
Neuroprotection and Neuroinflammation Research in Preclinical Settings
Investigation of Neuroprotective Mechanisms
Research into the neuroprotective mechanisms of adrafinil and modafinil (B37608) has touched upon several key areas, including antioxidative properties, the maintenance of cortical metabolite pools, and the attenuation of glutamate (B1630785) cytotoxicity.
Modafinil, the primary metabolite of this compound, has demonstrated antioxidative effects in preclinical laboratory studies. nih.gov It is suggested that modafinil may exert an antioxidant role throughout the brain, potentially by modulating adenosine (B11128) levels and reducing reactive oxygen species concentrations. nih.gov This mechanism could contribute to its wake-promoting effects and broader cytoprotective actions. nih.gov While some studies on modafinil in Wistar rats have shown an increase in oxidative damage to lipids and proteins in certain brain regions at high doses, other findings indicate that modafinil might exhibit antioxidant properties in the striatum. nih.gov This suggests that the antioxidative effects may be dose-dependent or context-specific.
The influence of this compound on cortical metabolite pools has been an area of interest. Preclinical evidence indicates that this compound affects amino acid release, generally leading to an increased release of glutamate and a decreased release of gamma-aminobutyric acid (GABA). researchgate.net Glutamate and glutamine are critical components of the brain's metabolic and neurotransmitter systems, with glutamate being a major excitatory neurotransmitter and glutamine serving as its precursor. wikipedia.orgwikipedia.orgnih.gov Creatine and phosphocreatine (B42189) are vital for cellular energy buffering, particularly in tissues with high and fluctuating energy demands such as muscle and brain, by facilitating the regeneration of adenosine triphosphate (ATP). wikipedia.orgwikipedia.orguni.lu Inositol, a cyclohexanehexol, also plays various roles in cellular signaling. fishersci.co.ukfishersci.senih.govguidetopharmacology.org While this compound's impact on amino acid release has been noted, direct comprehensive research specifically detailing its role in the maintenance of the cortical pools of glutamate-glutamine, aspartate, inositol, and creatine-phosphocreatine in preclinical settings is not extensively documented in the provided information.
Glutamate is the most abundant excitatory neurotransmitter in the mammalian nervous system, but excessive levels can lead to neuronal damage, a phenomenon known as excitotoxicity. nih.gov While modafinil has demonstrated neuroprotective effects, and this compound has been shown to influence glutamate release, direct and explicit research on this compound's specific ability to attenuate glutamate cytotoxicity in preclinical models is not clearly established in the available literature. researchgate.netnih.govnih.gov The broader neuroprotective potential of this compound and modafinil suggests an indirect or yet-to-be-fully-elucidated role in protecting neurons from various forms of damage, which could include aspects of excitotoxicity.
Preclinical investigations have indicated a potential for this compound in addressing neurodegenerative processes. Studies suggest the possibility that long-term treatment with this compound could arrest or even reverse neurodegenerative processes implicated in dementia. researchgate.netresearchgate.net However, it is emphasized that further preclinical studies are necessary to thoroughly evaluate this potential application. researchgate.netresearchgate.net Modafinil, the active metabolite, also has preclinical evidence suggesting its possible utility in the treatment of neurodegenerative diseases. nih.gov The concept of intervening early in neurodegenerative diseases, before extensive pathological processes are established, is a significant area of research, with the aim of potentially reversing synaptic dysfunction. nih.govcervomed.com
Influence on Neuroinflammatory Pathways
Current preclinical research on this compound's direct influence on neuroinflammatory pathways, independent of any adverse effects, is not explicitly detailed in the provided search results. While neuroinflammation is a critical component of many neurodegenerative conditions, specific studies demonstrating this compound's modulatory effects on these pathways in preclinical models were not identified.
Analytical Methodologies for Adrafinil Research
Computational and In Silico Modeling for Predictive Toxicology and Binding Interactions
Computational and in silico modeling approaches have emerged as vital tools in contemporary pharmaceutical research, offering efficient, cost-effective, and ethically sound alternatives to traditional experimental methods for evaluating chemical properties, predicting toxicity, and understanding molecular interactions ajol.inforesearchgate.netnih.govresearchgate.net. These methodologies are particularly valuable for compounds such as Adrafinil, providing insights into their potential biological activities and safety profiles without extensive laboratory experimentation ajol.inforesearchgate.net.
Predictive Toxicology through In Silico Methods
Predictive toxicology, which employs in silico models, aims to forecast the biological endpoints and potential toxicity of chemical substances without the necessity of physical experiments researchgate.netceur-ws.org. This field integrates bioinformatics, machine learning algorithms, and a diverse array of computational tools to simulate biological interactions at a molecular level ajol.info.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR): QSAR modeling is a widely utilized computational technique that predicts chemical toxicity by establishing a relationship between a compound's molecular structure and its biological activity or toxicity ceur-ws.orgnih.govmdpi.com. These models leverage existing experimental toxicity data to construct relationships between molecular descriptors (quantitative representations of molecular structures) and observed toxicological endpoints ceur-ws.orgnih.gov. Advanced QSAR models, frequently incorporating machine learning algorithms and graph neural networks, can significantly enhance the accuracy of toxicity predictions across broad chemical spaces nih.govmdpi.comnih.gov. For example, QSAR models are developed to assess various toxicological endpoints and can aid in identifying structural alerts or toxicophores associated with adverse effects ajol.info3ds.com.
ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component in the early stages of drug discovery and hazard risk assessment nih.gov3ds.comfrontiersin.org. These methods estimate a compound's pharmacokinetic properties and potential toxicity, facilitating the early elimination of molecules with unfavorable characteristics prior to synthesis nih.gov3ds.comnih.gov. Tools like admeSAR, Protox II, and SwissADME enable comprehensive evaluations of chemical properties and ADMET profiles ajol.info. While specific detailed ADMET data for this compound were not extensively detailed in the provided search results, related nootropics such as Modafinil (B37608) have been subjected to in silico ADMET techniques to predict properties including metabolism sites, bioavailability, blood-brain barrier permeability, and gastrointestinal absorption researchgate.net. This underscores the applicability of these computational methods to this compound, given its structural and functional relationship to Modafinil.
In Silico Analysis of Binding Interactions
Molecular docking simulations constitute a fundamental aspect of computational chemistry for predicting how a small molecule, such as this compound, interacts with a specific target protein mdpi.com. This technique is instrumental in elucidating the nature and strength of binding interactions, thereby offering insights into potential mechanisms of action or unintended off-target binding mdpi.com.
Molecular Docking Studies: Molecular docking evaluates the binding potential of compounds by simulating their interaction within the active sites of target proteins mdpi.com. This assessment is based on the type and strength of binding interactions, often quantified by scoring functions that estimate ligand-protein interaction strength, where more negative scores typically indicate stronger predicted binding affinity mdpi.com. This compound, for instance, has been included in in silico computational research efforts that investigated the binding of various drugs to key proteins, such as the SARS-CoV-2 main protease researchgate.net. Such studies contribute to understanding potential therapeutic repurposing or identifying unforeseen interactions. Molecular docking can also reveal specific interaction types, including hydrogen bonds, π-π stacking, and π-alkyl interactions, between the compound and amino acid residues within the protein's binding site mdpi.com.
The integration of these computational approaches, encompassing QSAR, ADMET prediction, and molecular docking, provides a robust framework for the initial characterization of compounds like this compound, thereby guiding subsequent experimental research and development ajol.inforesearchgate.netresearchgate.net.
Structure Activity Relationship Sar and Comparative Pharmacology
Structural Distinctions Between Adrafinil and Modafinil (B37608)
This compound is the prodrug of modafinil, meaning it is biologically inactive until it is metabolized in the body into its active form. The primary structural difference between the two compounds lies in the terminal amide group. This compound possesses a hydroxyl (-OH) group attached to the amide nitrogen, making it a hydroxamic acid. In contrast, modafinil has an unsubstituted amide group (-NH2).
This seemingly minor difference is critical to their pharmacology. The hydroxyl group in this compound allows for its metabolic conversion to modafinil, primarily in the liver. This conversion is a necessary step for the compound to exert its wakefulness-promoting effects. Consequently, the onset of action for this compound is delayed compared to modafinil, as time is required for this metabolic process to yield pharmacologically active concentrations of modafinil.
| Compound | Chemical Structure | Key Functional Group |
|---|---|---|
| This compound | N-hydroxylated amide (Hydroxamic acid) | |
| Modafinil | Primary amide |
SAR Studies on Modafinil Analogues
The therapeutic potential of modafinil has led to the synthesis and investigation of numerous analogues to understand the structure-activity relationships governing its pharmacological effects. These studies explore how modifications to the core modafinil structure influence its potency and efficacy.
Armodafinil (B1684309): Modafinil is a racemic compound, meaning it is a mixture of two enantiomers (mirror-image isomers): R-modafinil and S-modafinil. Armodafinil is the isolated R-enantiomer of modafinil. Pharmacokinetic studies have shown that the S-enantiomer is eliminated from the body approximately three times faster than the R-enantiomer. Consequently, armodafinil has a longer half-life and is considered a more potent wakefulness-promoting agent than racemic modafinil.
CRL-40,940 (Flmodafinil): This analogue features the addition of two fluorine atoms to the phenyl rings of the modafinil structure. It is also known as bisfluoromodafinil.
CRL-40,941 (Flthis compound): Similar to CRL-40,940, this compound is a bis(4-fluoro) phenyl ring-substituted derivative, but of this compound, meaning it possesses the N-hydroxy amide group. It is a prodrug to CRL-40,940. In animal studies, flthis compound (B104434) has demonstrated antiaggressive effects not observed with this compound and is reported to be three to four times more potent in this specific action.
Fluorenol (Hydrafinil): Structurally related to modafinil, fluorenol (also known as 9-hydroxyfluorene) was investigated as a potential alternative. Early in vivo studies in rats suggested that its wake-promoting activity was comparable or even superior to that of modafinil. However, further development of this compound was not pursued.
| Analogue | Structural Modification from Modafinil/Adrafinil | Reported Pharmacological Note |
|---|---|---|
| Armodafinil | Isolated R-enantiomer of modafinil. | Longer half-life and greater potency than racemic modafinil. |
| CRL-40,940 (Flmodafinil) | Addition of two fluorine atoms to the phenyl rings of modafinil. | Acts as an atypical dopamine (B1211576) reuptake inhibitor. |
| CRL-40,941 (Flthis compound) | Addition of two fluorine atoms to the phenyl rings of this compound. | Prodrug of flmodafinil; shows antiaggressive effects in animals. |
| Fluorenol (Hydrafinil) | Structurally related to modafinil. | Demonstrated competitive or higher wake-promoting activity than modafinil in rat studies. |
Comparative Preclinical Pharmacology with Other Eugeroics and Stimulants
While this compound (via its metabolite modafinil) shares wakefulness-promoting properties with traditional psychostimulants like amphetamine and methylphenidate, its mechanism of action is distinctly different.
Dopamine System: Amphetamine and methylphenidate primarily increase synaptic dopamine levels by promoting its release from presynaptic vesicles and blocking its reuptake. Modafinil also increases extracellular dopamine, but it does so by selectively inhibiting the dopamine transporter (DAT), and it does not cause a widespread release of dopamine in the brain's reward pathways in the same manner as classical stimulants. This difference is thought to contribute to its lower potential for abuse and dependence compared to amphetamines.
Other Neurotransmitter Systems: The effects of modafinil are not limited to the dopamine system. It also modulates other neurotransmitter systems, including increasing levels of norepinephrine (B1679862) and histamine (B1213489) in the brain, which are involved in arousal and wakefulness. Furthermore, it is believed to decrease the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and increase the availability of the excitatory neurotransmitter glutamate (B1630785). This multifaceted mechanism contrasts with the more focused dopaminergic and noradrenergic actions of amphetamine and methylphenidate.
Behavioral Effects: In preclinical models, this compound and modafinil increase locomotion without inducing the stereotypical behaviors (e.g., repetitive, purposeless movements) often seen with higher doses of amphetamines. This suggests a more targeted effect on arousal and activity rather than a generalized central nervous system stimulation.
To further characterize its unique profile, this compound has been compared to other compounds purported to enhance activity and cognitive function in aged animal models. A study in aged dogs compared the effects of this compound, propentofylline (B1679635) (a xanthine (B1682287) derivative), and nicergoline (B1678741) (an alpha-adrenoceptor antagonist) on behavior.
The results of this comparative study were definitive. Treatment with this compound led to a significant and sustained increase in locomotion and exploratory behavior in both open-field and home-cage environments. This increase in activity was observed for at least 10 hours after administration and was maintained over the 33-day study period.
In contrast, neither propentofylline nor nicergoline had any significant effect on locomotion in the aged dogs. While propentofylline was associated with a decrease in sniffing behavior over time, it did not produce the general increase in activity and alertness seen with this compound. These findings suggest that this compound's mechanism for enhancing activity is distinct from that of propentofylline and nicergoline and may be more effective in improving exploratory behavior and alertness in the context of aging.
| Compound Name |
|---|
| This compound |
| Amphetamine |
| Armodafinil |
| CRL-40,940 |
| CRL-40,941 |
| Fluorenol |
| Methylphenidate |
| Modafinil |
| Nicergoline |
| Propentofylline |
Emerging Research Areas and Future Directions in Preclinical Studies
Further Elucidation of Undefined Mechanisms of Action and Cascading Effects
The precise mechanism of action for adrafinil and its primary metabolite, modafinil (B37608), remains incompletely understood psychiatryonline.orgnih.govresearchgate.netdrugbank.com. While early hypotheses suggested α1-adrenergic receptor agonism, evidence for direct binding to this receptor is weak, and the absence of peripheral sympathomimetic effects associated with α1 activation challenges this assumption researchgate.netwikipedia.org. Current research indicates that modafinil, and consequently this compound, may function as a weak, atypical blocker of the dopamine (B1211576) transporter (DAT), thereby inhibiting dopamine reuptake and increasing extracellular dopamine levels in specific brain regions psychiatryonline.orgwikipedia.orgrxlist.compatsnap.com. Studies in genetically engineered mice lacking the dopamine transporter support the DAT-dependent nature of its wake-promoting activity rxlist.com.
Beyond dopaminergic modulation, proposed mechanisms include the modulation of glutamate (B1630785) and γ-aminobutyric acid (GABA) transmission psychiatryonline.orgresearchgate.net. Preclinical findings suggest that this compound generally leads to an increased release of glutamate and a decreased release of GABA researchgate.net. Additionally, increases in serotonin (B10506) release and activation of orexin (B13118510) neurotransmission have been posited as contributing factors to its effects psychiatryonline.org.
The cascading effects observed in preclinical models include increased locomotion and vigilance in canines nih.govscholaris.cascholaris.caresearchgate.netnih.gov. This compound has also been shown to enhance the acquisition of size discrimination problems in canines, a cognitive improvement potentially linked to enhanced performance motivation nih.govresearchgate.net. Electrophysiological studies in canines have revealed a long-lasting increase in high-frequency electroencephalographic (EEG) activity recorded from cortical electrodes following this compound administration nih.govresearchgate.net.
Investigation of this compound's Direct Actions Versus Prodrug Effects on Specific Receptors and Pathways
This compound functions as a prodrug, undergoing metabolism in the liver to yield its active form, modafinil drugbank.compatsnap.compsychiatryonline.orgresearchgate.net. Consequently, the pharmacological effects of this compound are largely attributed to its conversion to modafinil researchgate.netdrugbank.compatsnap.com. While modafinil is the primary mediator of this compound's effects, this compound itself has been reported to directly influence central nervous system (CNS) function, though its precise direct mechanisms are not yet fully elucidated researchgate.net. The behavioral outcomes observed with this compound are closely correlated with the pharmacokinetics of its metabolite, modafinil researchgate.net.
Modafinil exerts its effects by inhibiting dopamine reuptake through binding to the dopamine transporter (DAT), which in turn increases extracellular dopamine concentrations wikipedia.orgrxlist.compatsnap.com. Furthermore, modafinil modulates noradrenergic and serotonergic pathways . Direct actions of this compound include its observed effects on amino acid release, specifically increasing glutamate and decreasing GABA researchgate.net. Research also indicates that the R-enantiomer of modafinil exhibits a higher affinity for the dopamine transporter compared to its S-enantiomer, suggesting that the enantiomeric composition of modafinil may influence its pharmacological profile and therapeutic outcomes .
Advanced Neuroimaging and Electrophysiological Techniques in Animal Models to Map Neural Circuits
Advanced neuroimaging and electrophysiological techniques are crucial for mapping the neural circuits influenced by this compound and its metabolites in animal models. Preclinical studies have utilized electroencephalography (EEG) to observe this compound's effects, such as a long-lasting increase in high-frequency EEG activity in the cortical electrodes of canines nih.govresearchgate.net.
Neuroimaging studies, particularly those focusing on modafinil, have demonstrated activating effects in rodent fronto-cortical areas, brain regions integral to arousal and cognitive enhancement cambridge.orgoup.com. The development of sophisticated tools, such as 3D motion-capture systems combined with unsupervised clustering, allows for the automated identification of animal behavioral phenotypes and the mapping of neural circuits, thereby linking specific brain activity to observed behaviors biorxiv.org. These frameworks facilitate the assessment of spontaneous behavior and the revelation of behavioral signatures in transgenic animal disease models biorxiv.org.
Furthermore, monosynaptic rabies tracing methods are being employed in mouse models to map hippocampal neural circuit connectivity, providing insights into alterations associated with neurodegenerative disorders like Alzheimer's disease nih.gov. The use of animal models, particularly canines, is considered valuable for translational studies of therapeutic agents due to their similar cognitive decline and neuropathological hallmarks to human conditions, as well as comparable pharmacokinetics frontiersin.org.
Deeper Exploration of Neuroprotective and Brain Plasticity Mechanisms
Preclinical research has highlighted the neuroprotective potential of modafinil, the active metabolite of this compound researchgate.netresearchgate.netnewdrugapprovals.orgplos.org. This neuroprotection includes the reduction of dopaminergic neuron degeneration in animal models of Parkinson's disease plos.org. Proposed mechanisms for modafinil's neuroprotective actions involve direct interference with processes impacting cell death, such as energy metabolism, the synthesis and release of neurotrophic factors like brain-derived neurotrophic factor (BDNF), the restoration of calcium homeostasis, and dopamine transporter (DAT) blocking properties plos.orgnih.gov. The possibility that long-term this compound treatment could arrest or even reverse neurodegenerative processes implicated in dementia warrants further preclinical investigation researchgate.netresearchgate.net. This compound has also shown promise as a potential therapeutic agent for Parkinson's disease and other movement disorders researchgate.netresearchgate.net.
Regarding brain plasticity, psychostimulants, including modafinil, can exert both short-term and long-term impacts on the plasticity of the prefrontal cortex, which may influence learning potential nih.govcosector.comnih.gov. It is important to note that the relationship between prefrontal cortex cognitive enhancement and levels of dopamine and noradrenaline is often described as an inverted U-curve, where excessively high levels of neurotransmitter enhancement may paradoxically lead to poorer cognitive performance nih.govcosector.com. Studies suggest that synaptic plasticity, occurring in arousal-related circuits due to prolonged wakefulness, may contribute to brain changes in animals experiencing sleep loss nih.gov.
Comprehensive Profiling of Metabolite Activity (e.g., CRL 40476, Modafinil Acid, Modafinil Sulfone)
This compound undergoes metabolism in the liver to produce two primary metabolites: modafinil and CRL 40476, also known as modafinil acid researchgate.netwikipedia.orgnih.gov. Modafinil is the active compound responsible for most of this compound's pharmacological effects researchgate.netdrugbank.compatsnap.compsychiatryonline.orgresearchgate.net. Further metabolism of modafinil yields modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056) rxlist.comwikipedia.org.
While modafinil acid and modafinil sulfone are generally considered inactive in mediating the arousal effects of modafinil in preclinical models rxlist.comwikipedia.orghres.ca, modafinil sulfone has demonstrated anticonvulsant properties in animal studies, suggesting it possesses some biological activity newdrugapprovals.orgnih.govwikipedia.org. The specific activity profile of CRL 40476 (modafinil acid) remains largely unknown researchgate.net.
Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to precisely measure serum levels and comprehensively profile these metabolites researchgate.netoup.comnih.govgoogle.comcreative-biolabs.com. Notably, LC-MS/MS offers the capability to differentiate between this compound, modafinil, and modafinilic acid, a distinction not achievable with gas chromatography-mass spectrometry (GC-MS) nih.gov.
Table 1: Key Metabolites of this compound and Their Reported Activity in Preclinical Models
| Metabolite Name | Code Name (if applicable) | Activity Profile (Preclinical) |
| Modafinil | - | Active; wakefulness-promoting, cognitive-enhancing, neuroprotective researchgate.netdrugbank.comwikipedia.orgrxlist.compatsnap.compsychiatryonline.orgresearchgate.netnewdrugapprovals.orgplos.orgnih.gov |
| Modafinil Acid | CRL 40476 / CRL-40467 | Generally inactive in mediating arousal effects; activity largely unknown researchgate.netrxlist.comwikipedia.orghres.ca |
| Modafinil Sulfone | CRL-41056 | Generally inactive in mediating arousal effects; exhibits anticonvulsant properties rxlist.comnewdrugapprovals.orgnih.govwikipedia.orghres.ca |
Refined Understanding of Dose-Response Relationships and Individual Variability in Preclinical Models
Preclinical investigations are crucial for establishing refined dose-response relationships and understanding individual variability in response to this compound. Studies in canines have shown a dose-dependent increase in activity following this compound administration, with approximately 20 mg/kg identified as the minimum dose required to produce a reliable effect scholaris.cagoogle.com. These activity-promoting effects in dogs have been observed to be long-lasting, persisting for up to 10 hours google.com.
However, individual differences in response to this compound treatment have been noted in aged dogs, which may be linked to variations in metabolism google.com. The metabolic efficiency of this compound to modafinil can vary due to factors such as hepatic enzyme activity and genetic polymorphisms . To account for this inter-individual variability in pharmacokinetics, future study designs should incorporate liver function biomarkers and stratified sampling . Dose-response studies should also include timed plasma sampling to accurately capture the delayed peak effects of this compound (approximately 150 minutes post-administration) compared to modafinil (90 minutes) .
Discrepancies in reported neurochemical effects across preclinical studies may arise from dose-dependent effects or model-specific variability . Techniques like cassette dosing studies offer an efficient approach in preclinical drug discovery to obtain pharmacokinetic data for multiple compounds simultaneously, reducing the number of animals required and decreasing inter-individual variability when comparing compounds creative-biolabs.com. Despite these advancements, challenges in animal studies persist, including variations across species and strains in metabolic pathways and drug metabolites, as well as differences in models used to induce illness jameslindlibrary.orgmdpi.com. Therefore, ensuring sufficient sample sizes and conducting exploratory studies to estimate animal numbers are critical for obtaining valid and interpretable data fda.gov.
Q & A
Q. What are the primary metabolic pathways of Adrafinil, and how do they influence experimental design in pharmacokinetic studies?
this compound is metabolized in the liver into modafinil (active) and modafinil acid (inactive). Researchers must account for inter-individual variability in hepatic enzyme activity (e.g., CYP3A4/5) when designing dose-response studies. Liver enzyme monitoring is critical in long-term studies to assess hepatotoxicity risks, as prolonged use elevates liver enzymes .
Q. How does this compound modulate neurotransmitter systems compared to Modafinil, and what methodological approaches are used to evaluate these effects?
this compound indirectly increases dopamine, norepinephrine, and histamine levels, similar to Modafinil. However, its prodrug nature requires studies to differentiate between direct effects of this compound and its metabolites. Microdialysis in animal models and positron emission tomography (PET) in humans are used to quantify neurotransmitter dynamics .
What frameworks are recommended for formulating rigorous research questions on this compound’s cognitive-enhancing properties?
The PICO (Population, Intervention, Comparison, Outcome) framework ensures clarity in defining study cohorts (e.g., sleep-deprived adults), interventions (this compound dosage), comparators (placebo/Modafinil), and outcomes (cognitive task performance). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate practical and ethical alignment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported potencies between this compound and its analogs (e.g., Flthis compound) across studies?
Discrepancies arise from differences in bioavailability, metabolic efficiency, and study designs. Advanced approaches include:
- Pharmacokinetic modeling to compare area-under-the-curve (AUC) values for this compound vs. Flthis compound.
- Structural-activity relationship (SAR) analysis to assess how fluorination (in Flthis compound) enhances blood-brain barrier penetration .
- Standardized dosing protocols to control for inter-study variability .
Q. What analytical strategies are effective for quantifying this compound in complex matrices (e.g., supplements) without reference standards?
Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. For untargeted analysis:
- 1H/13C NMR identifies unique chemical shifts (e.g., 5.43 ppm for this compound’s H-3 proton).
- High-resolution mass spectrometry (HRMS) with data mining detects analogs and degradation products .
- Chemometric techniques (e.g., Linear Discriminant Analysis) interpret spectral data in adulterated samples .
Q. What are the challenges in establishing dose-response relationships for this compound’s nootropic effects, and how can they be mitigated?
Key challenges include hepatic metabolism variability, placebo effects, and nonlinear pharmacokinetics. Solutions involve:
Q. How do structural modifications in this compound analogs (e.g., Flthis compound) impact their pharmacological profiles and experimental applicability?
Fluorination in Flthis compound increases lipophilicity, enhancing CNS penetration and potency (3–4× higher than this compound). Comparative studies should use:
- In vitro assays (e.g., dopamine transporter binding) to quantify affinity differences.
- In vivo behavioral tests (e.g., Morris water maze) to assess cognitive effects.
- Toxicity screens to evaluate hepatic and renal safety margins .
Methodological Considerations
- Experimental Design : Use double-blinded, randomized controlled trials (RCTs) with active comparators (e.g., Modafinil) to minimize bias .
- Data Analysis : Apply mixed-effects models to account for metabolic variability and missing data in longitudinal studies .
- Ethical Compliance : Adhere to liver function monitoring protocols in human trials to meet ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
